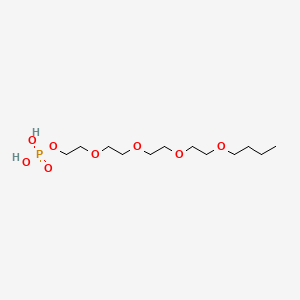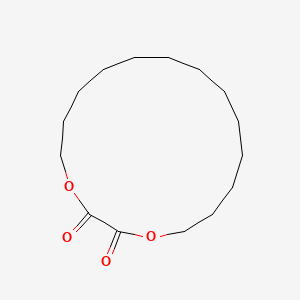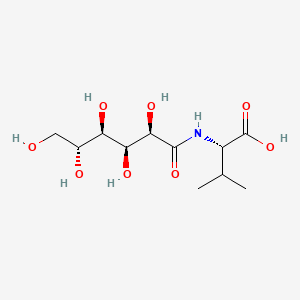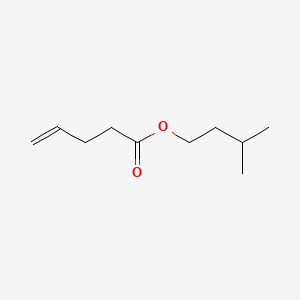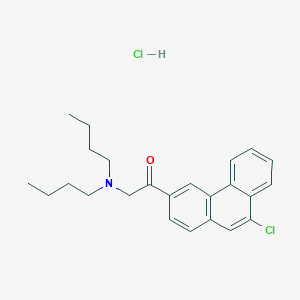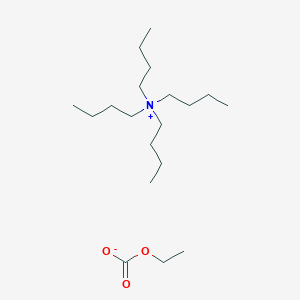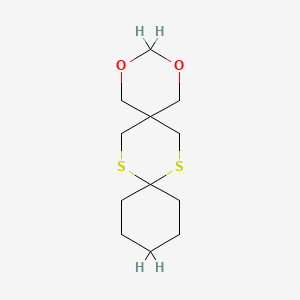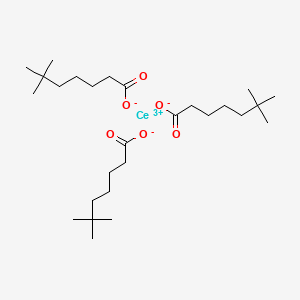
Cerium(3+) neononanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cerium(3+) neononanoate is a chemical compound with the molecular formula C₂₇H₅₁CeO₆. It is a cerium salt of neononanoic acid, where cerium is in the +3 oxidation state. This compound is part of the broader category of cerium compounds, which are known for their unique properties and applications in various fields, including catalysis, medicine, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cerium(3+) neononanoate can be synthesized through a reaction between cerium(III) nitrate and neononanoic acid. The reaction typically involves dissolving cerium(III) nitrate in a suitable solvent, such as water or ethanol, and then adding neononanoic acid under controlled temperature and pH conditions. The resulting mixture is stirred and heated to facilitate the reaction, leading to the formation of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors where the reaction conditions are carefully monitored and controlled. The process may include steps such as purification, crystallization, and drying to obtain the final product with high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Cerium(3+) neononanoate undergoes various chemical reactions, including:
Oxidation: Cerium(3+) can be oxidized to cerium(4+) under certain conditions.
Reduction: Cerium(4+) can be reduced back to cerium(3+).
Substitution: The neononanoate ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using various organic acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of cerium(4+) compounds, while reduction can regenerate cerium(3+) compounds .
Applications De Recherche Scientifique
Cerium(3+) neononanoate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antioxidant properties and interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as an anti-inflammatory agent.
Industry: Utilized in the production of advanced materials, coatings, and as a component in various industrial processes
Mécanisme D'action
The mechanism of action of cerium(3+) neononanoate involves its ability to undergo redox reactions, switching between cerium(3+) and cerium(4+) states. This redox activity allows it to scavenge reactive oxygen species (ROS) and exhibit antioxidant properties. The compound can interact with various molecular targets, including enzymes and cellular components, to exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cerium(3+) acetate
- Cerium(3+) chloride
- Cerium(3+) nitrate
- Cerium(4+) oxide
Uniqueness
Cerium(3+) neononanoate is unique due to its specific ligand, neononanoate, which imparts distinct chemical and physical properties compared to other cerium compounds.
Propriétés
Numéro CAS |
93920-14-0 |
|---|---|
Formule moléculaire |
C27H51CeO6 |
Poids moléculaire |
611.8 g/mol |
Nom IUPAC |
cerium(3+);6,6-dimethylheptanoate |
InChI |
InChI=1S/3C9H18O2.Ce/c3*1-9(2,3)7-5-4-6-8(10)11;/h3*4-7H2,1-3H3,(H,10,11);/q;;;+3/p-3 |
Clé InChI |
GUFQDAZYAZQVQV-UHFFFAOYSA-K |
SMILES canonique |
CC(C)(C)CCCCC(=O)[O-].CC(C)(C)CCCCC(=O)[O-].CC(C)(C)CCCCC(=O)[O-].[Ce+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


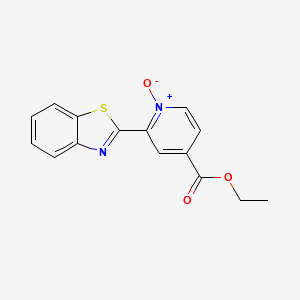
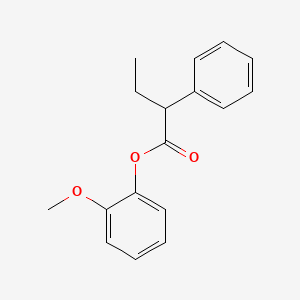
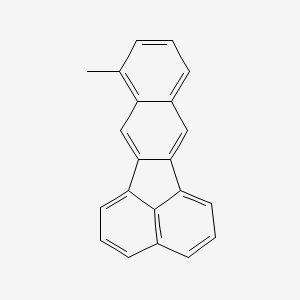
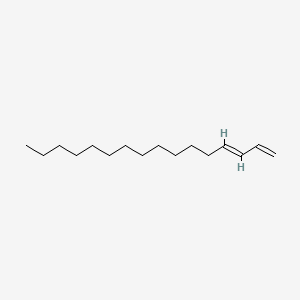

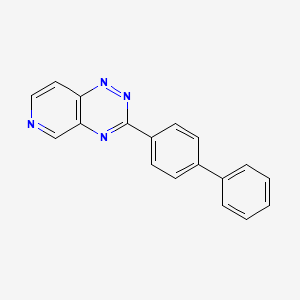
aMino]pentyl]-, 1,1-diMethylethyl ester](/img/structure/B12645544.png)
